

Spectroscopic Analysis of Chloro-Substituted Benzothiophene Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: *5-Chloro-1-benzothiophene-2-carboxylic acid*

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Introduction

This technical guide provides an in-depth overview of the spectroscopic characteristics of chloro-substituted benzothiophene carboxylic acids, with a specific focus on providing available data for researchers, scientists, and professionals in drug development. While comprehensive spectroscopic data for **5-Chloro-1-benzothiophene-2-carboxylic acid** is not readily available in public databases, this guide presents detailed data for its close isomer, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, as a representative example. This information is valuable for understanding the spectral properties of this class of compounds.

The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the subject matter.

Spectroscopic Data of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

The following sections detail the available spectroscopic data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid provide valuable insights into its molecular framework.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in a DMSO- d_6 solvent.

Table 1: ^1H NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.57	bs	-	1H, COOH
8.23	d	2.0	1H, Ar-H
8.12	s	-	1H, Ar-H
8.02	d	8.6	1H, Ar-H
7.50	dd	8.6, 2.0	1H, Ar-H

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The data in Table 2 corresponds to the ^{13}C NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid, also recorded in DMSO- d_6 .

Table 2: ^{13}C NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Chemical Shift (δ) ppm	Assignment
163.48	C=O
142.60	Ar-C
137.59	Ar-C
135.82	Ar-C
132.07	Ar-C
129.89	Ar-C
127.20	Ar-C
125.84	Ar-C
122.60	Ar-C

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for **5-Chloro-1-benzothiophene-2-carboxylic acid** is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1725-1700 cm^{-1} .
- C=C Stretch (Aromatic): Multiple sharp bands would be observed in the 1600-1450 cm^{-1} region.
- C-Cl Stretch: A band in the 800-600 cm^{-1} region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M^+) for **5-Chloro-1-benzothiophene-2-carboxylic acid** would be expected at an m/z corresponding to its molecular weight (212.65 g/mol). A characteristic isotopic pattern for the presence of one chlorine atom ($M+2$ peak with approximately one-third the intensity of the M^+ peak) would also be anticipated.

Experimental Protocols

The following is a general procedure for the synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid.^[1]

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The resulting mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is diluted with water, and the aqueous solution is acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the final product.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of the target compound.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: Chemical structure of **5-Chloro-1-benzothiophene-2-carboxylic acid** with atom numbering.

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References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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